
Discovery and Initial Characterization of End-
Binding Protein 1 (EB1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: EB1 peptide

Cat. No.: B15541664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
End-Binding Protein 1 (EB1) is a highly conserved microtubule-associated protein (MAP) that

plays a pivotal role in regulating microtubule dynamics, a process fundamental to cell division,

polarity, and migration. First identified in 1995 as an interacting partner of the Adenomatous

Polyposis Coli (APC) tumor suppressor protein, EB1 is now recognized as the core component

of the microtubule plus-end tracking protein (+TIP) network.[1][2] This technical guide provides

an in-depth overview of the discovery and initial characterization of EB1, detailing the key

experiments, presenting quantitative data, and outlining the methodologies that were

instrumental in elucidating its primary functions.

The Discovery of EB1: An Interaction with the APC
Tumor Suppressor
Human EB1 was first identified through a yeast two-hybrid screen designed to find proteins that

interact with the C-terminus of the APC tumor suppressor protein.[1][3][4][5] The loss of the C-

terminal region of APC is a frequent event in both sporadic and familial colorectal cancers,

suggesting that the disruption of its protein interactions is a key step in tumorigenesis.[6][7][8]

[9] This screen revealed a novel 35-kD protein, subsequently named EB1 (APC-End Binding

protein 1), which demonstrated a specific interaction with the C-terminal domain of APC.[3][6]
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Experimental Protocol: Yeast Two-Hybrid Screen
The yeast two-hybrid system is a molecular biology technique used to detect protein-protein

interactions. The protocol for the discovery of the EB1-APC interaction is outlined below.

Objective: To identify proteins that interact with the C-terminus of the human APC protein.

Methodology:

Bait and Prey Construction:

Bait: The DNA sequence encoding the C-terminal region of the human APC protein was

cloned into a "bait" vector (e.g., pGBT9). This vector contains a DNA-binding domain

(DBD) from a transcription factor (e.g., GAL4). The resulting fusion protein consists of the

APC C-terminus linked to the GAL4-DBD.

Prey: A human cDNA library was cloned into a "prey" vector (e.g., pGAD10). This vector

contains the activation domain (AD) of the same transcription factor (e.g., GAL4-AD). This

creates a library of fusion proteins, each with a different human protein fused to the GAL4-

AD.

Yeast Transformation: A strain of Saccharomyces cerevisiae engineered with reporter genes

(e.g., HIS3, LacZ) under the control of a GAL4-responsive promoter was co-transformed with

the bait plasmid and the prey library plasmids.

Selection and Screening:

Transformed yeast cells were plated on selective media lacking specific nutrients (e.g.,

histidine). Only yeast cells where the bait and prey proteins interact can reconstitute a

functional GAL4 transcription factor, leading to the expression of the HIS3 reporter gene

and allowing growth on histidine-deficient media.

A secondary screen, such as a β-galactosidase (LacZ) filter lift assay, was performed to

confirm the interaction. Positive colonies turn blue in the presence of X-gal.

Identification of the Interacting Protein: The prey plasmids from the positive yeast colonies

were isolated, and the cDNA inserts were sequenced. This sequencing identified the novel
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protein, EB1.
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Caption: Workflow of the Yeast Two-Hybrid Screen for EB1 Discovery.

Initial Characterization of EB1
Following its discovery, initial studies focused on characterizing the basic properties of EB1,

including its structure, subcellular localization, and its association with the microtubule

cytoskeleton.

Molecular Structure and Homologs
Human EB1 is a protein of approximately 30-35 kDa.[2][3] It is a member of a highly conserved

protein family with homologs found in a wide range of eukaryotes, from yeast to humans.[3][6]

Saccharomyces cerevisiae(Budding Yeast): The homolog is Bim1p.[3][6][10]

Schizosaccharomyces pombe(Fission Yeast): The homolog is Mal3.[6]

Structurally, EB1 proteins are characterized by two main domains:

N-terminal Calponin Homology (CH) domain: This domain is responsible for binding to

microtubules.[1][2][11]

C-terminal Coiled-coil domain: This region mediates the homodimerization of EB1 and

contains an EB1-like C-terminal motif that serves as a binding site for other +TIPs.[1][7][8]

[11]

Subcellular Localization: A Microtubule Plus-End
Tracking Protein (+TIP)
Immunofluorescence studies were critical in revealing the subcellular localization of EB1.

These experiments showed that EB1 is intimately associated with the microtubule cytoskeleton

throughout the cell cycle.[12]

Interphase: EB1 is found along the length of microtubules but is most concentrated at their

distal tips (the plus ends).[3][12]

Mitosis: During cell division, EB1 localizes to the centrosomes, the mitotic spindle, and the

midbody microtubules during cytokinesis.[3][12]
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This distinct "comet-like" localization at the growing ends of microtubules established EB1 as a

core member of the +TIPs, proteins that dynamically associate with microtubule plus ends.[1]

[13]

Experimental Protocol: Immunofluorescence
Objective: To determine the subcellular localization of EB1 in mammalian cells.

Methodology:

Cell Culture and Fixation:

Mammalian cells (e.g., COS-7 or HCT116) are grown on glass coverslips.

Cells are fixed to preserve their structure. A common method is fixation with ice-cold

methanol for 10 minutes, which also permeabilizes the cells.

Blocking: The fixed cells are incubated in a blocking buffer (e.g., PBS with 2% Bovine Serum

Albumin and 0.05% Tween 20) for 30-60 minutes to prevent non-specific antibody binding.

Primary Antibody Incubation: Cells are incubated with a primary antibody specific to EB1

(e.g., a mouse anti-EB1 monoclonal antibody) diluted in blocking buffer for 1 hour at room

temperature.

Washing: The coverslips are washed three times with a wash buffer (e.g., PBS with 0.05%

Tween 20) to remove unbound primary antibody.

Secondary Antibody Incubation: Cells are incubated with a fluorescently-labeled secondary

antibody that recognizes the primary antibody (e.g., an Alexa Fluor 488-conjugated goat anti-

mouse antibody) for 1 hour at room temperature, protected from light. For co-localization, an

antibody against tubulin (e.g., rat anti-tubulin) can be included, followed by an appropriate

secondary antibody (e.g., Alexa Fluor 568-conjugated goat anti-rat).

Mounting and Imaging: After final washes, the coverslips are mounted onto microscope

slides using an anti-fade mounting medium. The cells are then visualized using a

fluorescence or confocal microscope.
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EB1's Core Interactions and Function
Initial characterization quickly established that EB1's function is intrinsically linked to its protein-

protein interactions at the microtubule plus end.

The EB1-APC Interaction
The interaction with APC, which led to EB1's discovery, was confirmed in vivo using co-

immunoprecipitation.[9] It was determined that EB1 binds to the C-terminal 170 amino acids of

APC.[14] This interaction is crucial for targeting APC to the tips of microtubules.[6][14] The

abrogation of this interaction due to APC truncation in colon cancer is thought to contribute to

chromosome instability.[7][8]

Interaction with the Dynactin Complex
EB1 was also found to interact with components of the dynactin complex, specifically with

p150Glued.[3][9][15] The dynactin complex is an activator of the dynein motor protein, which is

involved in intracellular transport and spindle positioning. This interaction suggests a role for

EB1 in linking microtubule ends to motor protein complexes.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)
Objective: To confirm the in vivo interaction between EB1 and APC.

Methodology:

Cell Lysis:

Harvest cultured cells (e.g., HCT116) and wash with ice-cold PBS.

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50

mM HEPES, 150 mM NaCl, 1 mM EDTA, and 0.1% Tween20) supplemented with a

protease inhibitor cocktail.[16]

Incubate the lysate on ice for 15-30 minutes.

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell

debris.
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Pre-clearing (Optional): To reduce non-specific binding, incubate the supernatant with

Protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.

Immunoprecipitation:

Add a specific antibody against the "bait" protein (e.g., anti-APC antibody) to the cleared

cell lysate. As a negative control, use a non-specific IgG antibody of the same isotype.

Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.

Immune Complex Capture: Add fresh Protein A/G beads to the mixture and incubate for an

additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

Washing:

Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).

Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove

non-specifically bound proteins.

Elution and Analysis:

Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample

buffer and boiling for 5-10 minutes.

Separate the eluted proteins by SDS-PAGE.

Perform a Western blot using an antibody against the suspected interacting "prey" protein

(e.g., anti-EB1 antibody) to detect its presence in the immunoprecipitated complex.

Interaction and Localization Diagrams
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Caption: EB1 acts as a core hub at the microtubule plus end.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15541664?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

